(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol
Description
Properties
IUPAC Name |
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRJHZIVNYGIL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1C(F)(F)F)/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable methylating agent under basic conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propanal or 2-Methyl-3-(2-(trifluoromethyl)phenyl)propanone.
Reduction: Formation of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Substituent Position and Electronic Effects
Key Observations :
- Meta vs. Para CF₃ : Para-substituted CF₃ compounds exhibit higher symmetry, often leading to better crystallinity and higher melting points .
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., ) show stronger hydrogen-bonding capacity due to the -OCH₃ group, enhancing solubility in polar solvents .
Key Observations :
Table 3: Bioactivity and Solubility
Key Observations :
- Lipophilicity : CF₃-substituted compounds exhibit higher LogP values, enhancing membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding : The hydroxyl (-OH) group enables interactions with biological targets, but ortho-CF₃ may sterically hinder these interactions .
Biological Activity
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound notable for its unique trifluoromethyl group, which enhances its biological activity. This compound is being explored for various therapeutic potentials, including anti-inflammatory and anticancer properties. The trifluoromethyl group significantly influences the compound's lipophilicity and interaction with biological targets, which may lead to diverse pharmacological effects.
- Molecular Formula : CHFO
- Molecular Weight : 216.19 g/mol
- CAS Number : 1374412-58-4
The biological activity of this compound can be attributed to its chemical structure:
- Trifluoromethyl Group : This group increases the compound's hydrophobicity, allowing it to penetrate cell membranes more easily and interact with hydrophobic regions of proteins.
- Aldehyde Group : The aldehyde moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .
Anti-inflammatory Effects
This compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of disease .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, leading to a reduction in cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and apoptosis .
- Animal Models : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
